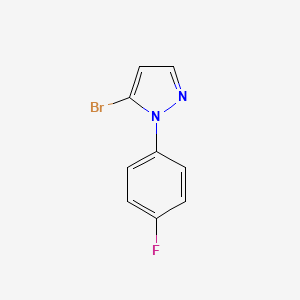

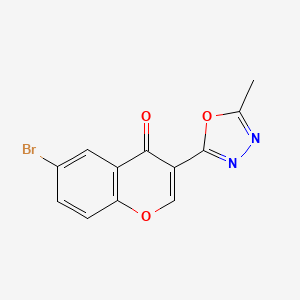

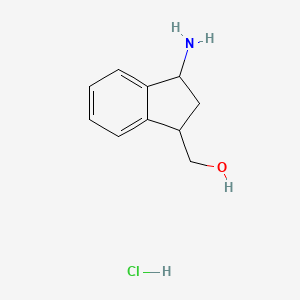

![molecular formula C10H11BrN4O2 B1528244 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803609-58-6](/img/structure/B1528244.png)

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Descripción general

Descripción

The compound “5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups. It includes a bromine atom, an ethyl group, a 1,2,4-oxadiazole ring, and a 1,4-dihydropyrimidin-4-one ring .

Molecular Structure Analysis

The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Aplicaciones Científicas De Investigación

Agricultural Bioactivity

1,2,4-Oxadiazole derivatives: , which include the core structure of the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . They have been synthesized and evaluated for their effectiveness against plant diseases that threaten food security.

Nematocidal Activity

These compounds have demonstrated moderate activity against Meloidogyne incognita , a nematode that can cause significant damage to crops .

Anti-Fungal Activity

The derivatives also show anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes rice sheath wilt and poses a significant threat to global agriculture .

Antibacterial Effects

Notably, certain derivatives have strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc) , responsible for rice bacterial leaf streaks. These diseases can lead to substantial crop loss and severe economic damage .

Pharmacological Potential

The 1,2,4-oxadiazole heterocycle is recognized as a bioisostere of amide but with better hydrolytic and metabolic stability. This makes it an important pharmacophore for creating novel drug molecules .

Antiviral Agents

While the specific compound has not been directly linked to antiviral activity, the indole derivatives (a related class of compounds) have shown potential as antiviral agents. They have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that similar structures could be explored for antiviral properties .

Anti-Infective Properties

The compound’s structural relatives have been studied for their anti-infective properties, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. This indicates potential applications in developing treatments for parasitic infections .

Acetylcholinesterase Inhibition

Derivatives of 1,3,4-oxadiazole , which share a similar oxadiazole moiety with the compound , have been evaluated as acetylcholinesterase inhibitors. This suggests possible research applications in neurodegenerative diseases like Alzheimer’s .

Antibacterial Applications

The compound’s structural analogs have been synthesized and tested for antibacterial activity, indicating its potential use in developing new antibacterial agents .

Propiedades

IUPAC Name |

5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGTUSGZNILVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)

![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)